molecular formula C19H22N6O2S B11191190 {1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}(thiomorpholin-4-yl)methanone

{1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}(thiomorpholin-4-yl)methanone

Cat. No.: B11191190
M. Wt: 398.5 g/mol
InChI Key: XDBDTLRMRBRQAN-UHFFFAOYSA-N
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Description

The compound {1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}(thiomorpholin-4-yl)methanone is a complex organic molecule featuring multiple functional groups, including an oxadiazole, pyridine, imidazole, and thiomorpholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}(thiomorpholin-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and pyridine intermediates, followed by their coupling with imidazole and thiomorpholine derivatives. Common reagents used in these reactions include tert-butyl hydroperoxide, pyridine-2-carboxylic acid, and thiomorpholine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity compounds. Safety measures and environmental considerations are also critical in the industrial synthesis of such complex molecules.

Chemical Reactions Analysis

Types of Reactions

{1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}(thiomorpholin-4-yl)methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

{1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}(thiomorpholin-4-yl)methanone: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of {1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}(thiomorpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical reactions.

    Diketene: A reactive intermediate used in the synthesis of acetoacetic acid derivatives.

Uniqueness

{1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}(thiomorpholin-4-yl)methanone: stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications. Its structural complexity and versatility make it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C19H22N6O2S

Molecular Weight

398.5 g/mol

IUPAC Name

[1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazol-4-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C19H22N6O2S/c1-19(2,3)18-22-16(27-23-18)13-4-5-20-15(10-13)25-11-14(21-12-25)17(26)24-6-8-28-9-7-24/h4-5,10-12H,6-9H2,1-3H3

InChI Key

XDBDTLRMRBRQAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)N4CCSCC4

Origin of Product

United States

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